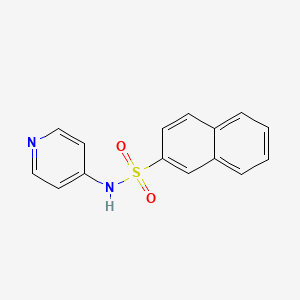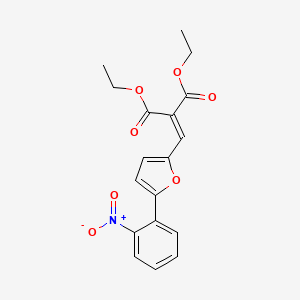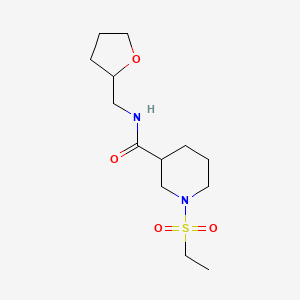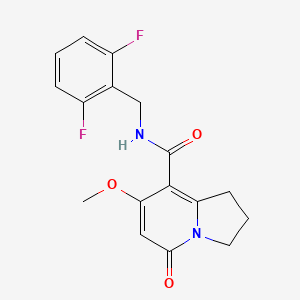
4-(1H-pyrazol-1-yl)-N-(pyridin-3-yl)picolinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1H-pyrazol-1-yl)-N-(pyridin-3-yl)picolinamide, also known as PAP-1, is a small molecule inhibitor of the enzyme poly (ADP-ribose) polymerase (PARP). PARP is an important enzyme involved in DNA repair and maintenance, and its inhibition has been shown to have potential therapeutic applications in cancer treatment.
Wissenschaftliche Forschungsanwendungen
Catalytic Applications
One notable application involves the use of organoiridium complexes, where a related compound serves as an effective catalyst for water oxidation to molecular oxygen and NAD+/NADH transformations, crucial reactions in artificial photosynthesis. For instance, a study demonstrated that [Cp*Ir(pica)Cl] (pica = picolinamidate) exhibited high activity in water oxidation driven by CAN and NaIO4, showcasing its potential as a highly active catalyst in both water oxidation and hydrogenation of NAD+ processes (Bucci et al., 2017).
Pharmaceutical and Biological Research
Pyridine carboxamides, including structures closely related to 4-(1H-pyrazol-1-yl)-N-(pyridin-3-yl)picolinamide, have been investigated for their pharmacological properties. A study examined the amide rotational barriers in picolinamide and nicotinamide, highlighting the significance of these rotations in biological systems and potential medicinal applications due to their activity in reducing iron-induced renal damage and other therapeutic effects (Olsen et al., 2003).
Material Science and Coordination Chemistry
Research into polytopic ligands based on heterocyclic structures, similar to this compound, has led to the development of novel coordination complexes with potential applications in magnetic materials and catalysis. For example, the synthesis of tetranuclear Cu(II) and Ni(II) square grids and a dicopper(II) complex demonstrated the versatility of these ligands in forming structures with interesting magnetic properties (Mandal et al., 2011).
Eigenschaften
IUPAC Name |
4-pyrazol-1-yl-N-pyridin-3-ylpyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N5O/c20-14(18-11-3-1-5-15-10-11)13-9-12(4-7-16-13)19-8-2-6-17-19/h1-10H,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQNVVJLLMBUSGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)C2=NC=CC(=C2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[(1-Benzyl-5-oxopyrrolidin-3-yl)methyl]-2-[1-methyl-5-(4-methylbenzoyl)pyrrol-2-yl]acetamide](/img/structure/B2464506.png)
![8-ethyl-octahydro-1H-pyrimido[1,2-a]piperazin-9-one](/img/structure/B2464507.png)
![[4-Fluoro-3-(piperidin-1-ylmethyl)phenyl]boronic acid](/img/structure/B2464510.png)

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-(phenylthio)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2464515.png)

![Ethyl 3-(4-fluorophenyl)-4-oxo-5-[(4-piperidin-1-ylsulfonylbenzoyl)amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2464517.png)





![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-methylsulfanylbenzamide](/img/structure/B2464525.png)
![2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid](/img/structure/B2464527.png)
